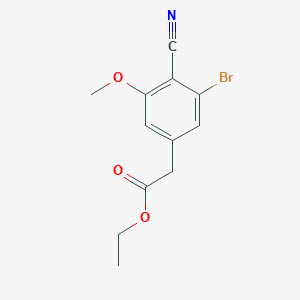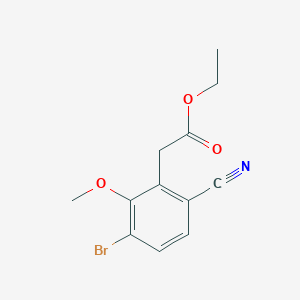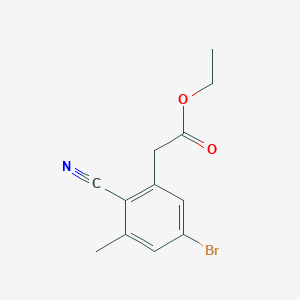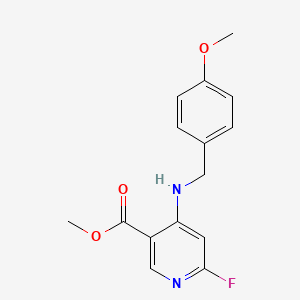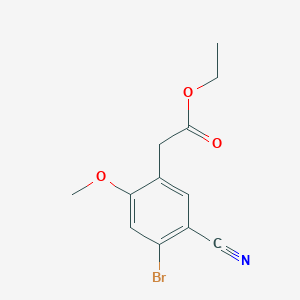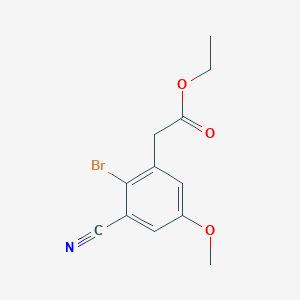
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
Vue d'ensemble
Description
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide (TIPI-5-S) is a sulfonamide derivative of indane. It is a heterocyclic compound that has a broad range of applications in the scientific research field. TIPI-5-S is a highly versatile compound due to its unique properties, such as its high solubility in both organic and aqueous solvents, its low toxicity, and its ability to form stable complexes with other molecules. TIPI-5-S has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors and Antiglaucoma Agents
Sulfonamides have been extensively studied for their inhibition of carbonic anhydrase (CA), an enzyme involved in critical physiological functions. This inhibition has applications in treating glaucoma, a major cause of blindness worldwide, by reducing intraocular pressure through decreased aqueous humor secretion. The research highlights the development of sulfonamides as selective antiglaucoma drugs, targeting CA II for therapeutic effects, and as diagnostic tools targeting CA IX/XII for tumor identification and management (Carta, Scozzafava, & Supuran, 2012).
Analytical and Environmental Applications
Sulfonamides' analytical applications include their determination in pharmaceuticals, food, and biological fluids using capillary electrophoresis (CE), a technique that offers advantages in terms of efficiency and sensitivity. This research underscores the importance of developing improved methods for the analysis of sulfonamides due to their widespread use in medicine and veterinary practices, as well as their presence as contaminants in the environment (Hoff & Kist, 2009).
Antitumor Applications
Recent patents and literature have explored sulfonamides' antitumor activity, focusing on novel drugs like apricoxib and pazopanib, which show significant antitumor effects. These studies reflect the ongoing need for novel sulfonamides to act as antiglaucoma agents, antitumor agents, and diagnostic tools, highlighting the structural motif's potential in future drug development (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses challenges due to their potential to promote microbial resistance. Research into the environmental impact of sulfonamides has focused on their biodegradation as a means to mitigate this risk, highlighting the importance of understanding and enhancing microbial degradation processes to manage sulfonamide contamination effectively (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECGEVUFDLCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




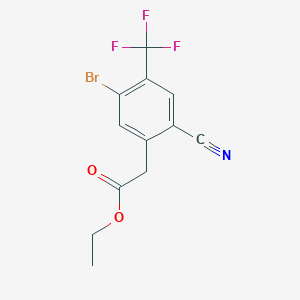
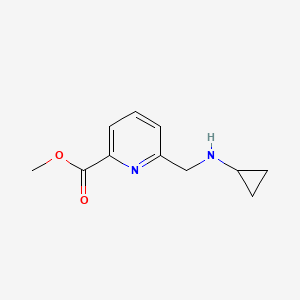
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)
